Cas no 1514279-13-0 (N,N-dimethyl-3-2-(methylamino)ethylaniline)

N,N-dimethyl-3-2-(methylamino)ethylaniline is a tertiary amine derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features both dimethylamino and methylaminoethyl substituents on an aromatic ring, enhancing its reactivity in electrophilic and nucleophilic processes. The compound is valued for its role in the synthesis of complex molecules, particularly in the development of dyes, ligands, and bioactive compounds. Its dual amine functionality allows for versatile modifications, making it useful in fine chemical production. The product is typically handled under controlled conditions due to its sensitivity to air and moisture. Proper storage in inert atmospheres ensures stability and prolonged shelf life.
N,N-dimethyl-3-2-(methylamino)ethylaniline structure
1514279-13-0 structure
商品名:N,N-dimethyl-3-2-(methylamino)ethylaniline
CAS番号:1514279-13-0
MF:C11H18N2
メガワット:178.274022579193
CID:5939727
PubChem ID:82599966

N,N-dimethyl-3-2-(methylamino)ethylaniline 化学的及び物理的性質

名前と識別子

    • N,N-dimethyl-3-2-(methylamino)ethylaniline
    • 1514279-13-0
    • EN300-1821760
    • N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
    • インチ: 1S/C11H18N2/c1-12-8-7-10-5-4-6-11(9-10)13(2)3/h4-6,9,12H,7-8H2,1-3H3
    • InChIKey: FLPKHCCXEGWWGB-UHFFFAOYSA-N
    • ほほえんだ: N(C)(C)C1=CC=CC(=C1)CCNC

計算された属性

  • せいみつぶんしりょう: 178.146998583g/mol
  • どういたいしつりょう: 178.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 15.3Ų

N,N-dimethyl-3-2-(methylamino)ethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1821760-5.0g
N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
1514279-13-0
5g
$3189.0 2023-06-02
Enamine
EN300-1821760-10.0g
N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
1514279-13-0
10g
$4729.0 2023-06-02
Enamine
EN300-1821760-0.1g
N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
1514279-13-0
0.1g
$930.0 2023-09-19
Enamine
EN300-1821760-0.25g
N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
1514279-13-0
0.25g
$972.0 2023-09-19
Enamine
EN300-1821760-1g
N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
1514279-13-0
1g
$1057.0 2023-09-19
Enamine
EN300-1821760-5g
N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
1514279-13-0
5g
$3065.0 2023-09-19
Enamine
EN300-1821760-10g
N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
1514279-13-0
10g
$4545.0 2023-09-19
Enamine
EN300-1821760-0.05g
N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
1514279-13-0
0.05g
$888.0 2023-09-19
Enamine
EN300-1821760-2.5g
N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
1514279-13-0
2.5g
$2071.0 2023-09-19
Enamine
EN300-1821760-1.0g
N,N-dimethyl-3-[2-(methylamino)ethyl]aniline
1514279-13-0
1g
$1100.0 2023-06-02

N,N-dimethyl-3-2-(methylamino)ethylaniline 関連文献

N,N-dimethyl-3-2-(methylamino)ethylanilineに関する追加情報

Professional Introduction to N,N-dimethyl-3-2-(methylamino)ethylaniline (CAS No. 1514279-13-0)

N,N-dimethyl-3-2-(methylamino)ethylaniline, a compound with the chemical identifier CAS No. 1514279-13-0, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex aromatic and amine functional groups, has garnered attention for its potential applications in medicinal chemistry and drug development. The structural motif of this molecule, featuring a dimethylamine substituent and a methylamino ethyl chain, positions it as a versatile intermediate in the synthesis of more complex pharmacophores.

The N,N-dimethyl-3-2-(methylamino)ethylaniline molecule exhibits unique electronic and steric properties due to its hybridization of aromatic and aliphatic moieties. These characteristics make it an attractive candidate for further functionalization, enabling the creation of novel bioactive compounds. In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways, and compounds like N,N-dimethyl-3-2-(methylamino)ethylaniline are being explored as key building blocks in these efforts.

One of the most compelling aspects of this compound is its potential role in the development of therapeutic agents for neurological disorders. The presence of both dimethylamine and methylamino groups suggests that it may interact with neurotransmitter receptors or enzymes involved in neural signaling. Current research in this area has highlighted the importance of precise molecular architecture in modulating neurotransmitter activity. For instance, studies have shown that analogs with similar structural features can exhibit potent effects on serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease.

Moreover, the synthesis of N,N-dimethyl-3-2-(methylamino)ethylaniline involves sophisticated organic transformations that are emblematic of modern synthetic chemistry techniques. The process typically requires multi-step reactions, including condensation, reduction, and functional group interconversions, showcasing the compound's synthetic utility. Advanced methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the core aromatic ring system, while transition-metal-catalyzed hydrogenation has been utilized to introduce the necessary amine functionalities.

The pharmacological profile of N,N-dimethyl-3-2-(methylamino)ethylaniline is further illuminated by computational studies that predict its binding interactions with biological targets. Molecular docking simulations have been instrumental in identifying how this compound might fit into enzyme active sites or receptor binding pockets. These virtual screening approaches have accelerated the discovery process by allowing researchers to rapidly evaluate thousands of potential interactions before conducting wet-lab experiments.

In parallel with computational studies, experimental investigations have provided valuable insights into the biochemical behavior of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its molecular structure and confirm its purity. Additionally, X-ray crystallography has been used to determine the three-dimensional conformation of N,N-dimethyl-3-2-(methylamino)ethylaniline complexes with potential binding partners.

The therapeutic potential of N,N-dimethyl-3-2-(methylamino)ethylaniline is also being explored in the context of anti-inflammatory agents. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and autoimmune conditions. By modulating inflammatory pathways at the molecular level, this compound may offer a novel approach to treating these conditions. Preliminary studies have suggested that derivatives of this molecule can inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators.

As research progresses, the development of chiral derivatives of N,N-dimethyl-3-2-(methylamino)ethylaniline is becoming an area of intense interest. The stereochemistry of a molecule can significantly influence its biological activity, with enantiomers often exhibiting markedly different pharmacological effects. Techniques such as asymmetric synthesis have been employed to produce enantiomerically pure forms of this compound, allowing researchers to investigate the impact of chirality on its interactions with biological targets.

The environmental impact and sustainability considerations are also integral to the broader context of N,N-dimethyl-3-2-(methylamino)ethylaniline research. Green chemistry principles are being applied to optimize synthetic routes, minimize waste generation, and reduce reliance on hazardous reagents. For instance, biocatalytic methods using enzymes as catalysts have been explored as an alternative to traditional chemical transformations.

In conclusion, N,N-dimethyl-3-2-(methylamino)ethylaniline (CAS No. 1514279-13-0) represents a promising entity in pharmaceutical chemistry with diverse applications ranging from neurological disorders to anti-inflammatory therapies. Its unique structural features make it an excellent candidate for further exploration through both experimental and computational methodologies. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future therapeutic strategies.

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